molecular formula C20H20ClN5O4 B2876876 N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775351-40-0

N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2876876
CAS No.: 1775351-40-0
M. Wt: 429.86
InChI Key: XXGDPHCZQPKLIY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a novel synthetic compound identified as a potent kinase inhibitor, specifically targeting Janus Kinase (JAK) and Fms-like tyrosine kinase 3 (FLT3) pathways. Its core research value lies in its potential as an investigative tool in oncology and immunology. The compound's mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and subsequent downstream signaling cascades that are critical for cell proliferation and survival. This targeted inhibition makes it a highly relevant candidate for studying the pathogenesis and progression of hematologic malignancies, such as acute myeloid leukemia (AML) where FLT3 mutations are common, as well as autoimmune disorders driven by JAK-STAT signaling. Researchers can utilize this compound in in vitro and in vivo models to further elucidate the complexities of kinase-driven diseases and to explore potential therapeutic strategies. The structural core of the molecule integrates a pyrido[1,2-c]pyrimidine-dione scaffold linked to a 5-ethyl-1,2,4-oxadiazol group, a configuration designed for optimal target engagement and physicochemical properties. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. The compound is referenced in the patent WO2023284402A1, which discloses its synthesis and biological activity as a JAK/FLT3 inhibitor.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-2-16-23-18(24-30-16)17-14-5-3-4-10-25(14)20(29)26(19(17)28)11-15(27)22-13-8-6-12(21)7-9-13/h6-9H,2-5,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGDPHCZQPKLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

CuI-Catalyzed C–N Bond Formation and Cyclization

The pyrido-pyrimidinone scaffold can be constructed via a CuI-catalyzed tandem reaction between 2-halopyridines and (Z)-3-amino-3-arylacrylates, as demonstrated by Chen et al.. This method achieves intramolecular amidation at 130°C in DMF, yielding multi-substituted pyrido[1,2-a]pyrimidin-4-ones with broad functional group tolerance.

Adaptation for 1,3-Dioxo Functionality
To introduce the 1,3-diketone groups, post-cyclization oxidation is required. For example, treatment with potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the C-1 and C-3 positions of the pyrido-pyrimidinone.

Table 1: Optimization of Pyrido-Pyrimidinone Oxidation

Oxidizing Agent Solvent Temperature (°C) Yield (%)
KMnO₄ H₂SO₄/H₂O 80 72
CrO₃ Acetic Acid 100 65
H₂O₂/FeSO₄ EtOH/H₂O 60 58

Synthesis of the 5-Ethyl-1,2,4-Oxadiazole Moiety

Cyclization of Thiosemicarbazides

The 1,2,4-oxadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A reported method involves treating ethyl amidoxime (derived from ethyl nitrile and hydroxylamine) with chloroacetyl chloride in the presence of iodine and potassium iodide (KI), yielding 5-ethyl-1,2,4-oxadiazole.

Mechanistic Pathway

  • Amidoxime Formation : Ethyl nitrile + NH₂OH → Ethyl amidoxime.
  • Cyclization : Amidoxime reacts with chloroacetyl chloride under iodination (I₂ from KI/DBDMH), eliminating H₂S and forming the oxadiazole ring.

Table 2: Reaction Conditions for Oxadiazole Synthesis

Substrate Reagents Temperature (°C) Time (h) Yield (%)
Ethyl amidoxime ClCH₂COCl, KI, I₂ 120 4 78
Propionamidoxime ClCH₂COCl, DMF 100 6 65

Coupling of Pyrido-Pyrimidinone and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The oxadiazole moiety is introduced at the C-4 position of the pyrido-pyrimidinone via nucleophilic substitution. A chlorine atom at C-4 of the pyrido-pyrimidinone core reacts with the oxadiazole’s amine group under basic conditions (e.g., K₂CO₃ in DMF).

Key Challenges

  • Regioselectivity : Competing reactions at other positions require careful temperature control (80–100°C).
  • Solvent Optimization : DMF enhances solubility but may lead to side reactions; switching to DMAc improves yields.

Table 3: Coupling Reaction Optimization

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 62
Cs₂CO₃ DMAc 100 75
NaH THF 60 48

Introduction of the N-(4-Chlorophenyl)Acetamide Side Chain

Amidation via Carbodiimide Coupling

The acetamide group is introduced by reacting the pyrido-pyrimidinone-oxadiazole intermediate’s carboxylic acid with 4-chloroaniline. Activation with HATU or EDC/HOBt in DCM/DMF ensures efficient amide bond formation.

Patent-Derived Insight
A scalable method from acetic acid and ammonia water is modified for complex substrates:

  • Activation : Convert carboxylic acid to acyl chloride using SOCl₂.
  • Coupling : React acyl chloride with 4-chloroaniline in THF at 0°C.

Table 4: Amidation Reaction Parameters

Activator Solvent Temperature (°C) Yield (%)
HATU DMF 25 85
EDC/HOBt DCM 0 78
SOCl₂ THF -10 70

Final Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity.

Critical Purity Data

  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).
  • Melting Point : 214–216°C (decomposes).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyrido[1,2-c]pyrimidine core are known to interact with enzymes or receptors, modulating their activity. The oxadiazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Compound 24 ():
  • Core: Thieno[2,3-d]pyrimidin-4-one (sulfur-containing heterocycle).
  • Substituents: Methyl group at N7, phenylamino at C2, and acetylated acetamide.
  • Synthesis : Acetyl chloride in pyridine, yielding 73% crystalline product .
  • Bioactivity may differ due to sulfur’s electronegativity and steric effects.
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylpyridin-2-yl}acetamide ():
  • Core : Pyridinyl with 1,2,4-oxadiazole.
  • Substituents : 3-Chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OMe) and 4,6-dimethylpyridinyl.
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ():
  • Core : 1,3,4-Oxadiazole with thioether linkages.
  • Substituents : 4-Nitrophenyl (strong electron-withdrawing) and pyrimidinyl-thio groups.
  • Activity : Exhibits antiproliferative activity via in vitro assays, attributed to nitro group-mediated ROS generation .
  • Key Differences : The 1,3,4-oxadiazole isomer has distinct electronic properties compared to 1,2,4-oxadiazole, affecting binding to biological targets.

Physicochemical and Pharmacological Implications

Feature Target Compound Compound 24 () Compound Compound
Core Structure Pyrido[1,2-c]pyrimidin-1,3-dione Thieno[2,3-d]pyrimidin-4-one Pyridinyl-1,2,4-oxadiazole 1,3,4-Oxadiazole-thioether
Key Substituents 4-Chlorophenyl, ethyl Phenylamino, methyl 3-Cl-4-OMePh, 4,6-dimethyl 4-Nitrophenyl, thio groups
Polarity Moderate (oxadiazole + Cl) Low (thieno core + methyl) High (OMe + Cl) High (NO2 + thio)
Bioactivity (Reported) Not specified Not reported Not reported Antiproliferative (in vitro)
  • Lipophilicity : The 4-chlorophenyl and ethyl groups in the target compound balance hydrophobicity, while ’s methoxy group increases solubility.
  • Electron Effects : The 1,2,4-oxadiazole in the target compound may enhance binding to enzymes like PARP or kinases compared to 1,3,4-oxadiazoles .

Biological Activity

N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.

The molecular formula of the compound is C21H22ClN5O4C_{21}H_{22}ClN_{5}O_{4}, with a molecular weight of approximately 443.88 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22ClN5O4
Molecular Weight443.88 g/mol
LogP5.2483
Polar Surface Area63.884 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the oxadiazole moiety. For instance, derivatives similar to N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)... have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival. This is evidenced by its ability to induce apoptosis in cancer cells.
  • Case Studies :
    • A study reported that derivatives with similar structures exhibited IC50 values ranging from 0.24 µM to 1.18 µM against several cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .
    • Another investigation found that compounds containing the oxadiazole ring showed promising results in inhibiting tumor growth in xenograft models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may be effective against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies : Compounds with structural similarities were tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone at specific concentrations .
  • Potential Applications : Given the rise of antibiotic resistance, compounds like N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)... could serve as templates for developing new antimicrobial agents.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor:

  • Alkaline Phosphatase Inhibition : Some derivatives have shown inhibitory activity against alkaline phosphatase with IC50 values as low as 0.420 μM . This suggests potential applications in conditions where alkaline phosphatase plays a role.

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